molecular formula C10H11F3N2O2 B2637228 2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propanoic acid CAS No. 938006-79-2

2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propanoic acid

Cat. No.: B2637228
CAS No.: 938006-79-2
M. Wt: 248.205
InChI Key: WMFULLMJQHHBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propanoic acid ( 938006-79-2) is a high-value chemical building block belonging to a class of substituted dihydrocyclopenta[c]pyrazole compounds. Its core structure incorporates a cyclopenta-fused pyrazole ring system bearing a trifluoromethyl group, a motif of significant interest in medicinal chemistry and neuroscience research . Compounds within this structural family have been investigated as positive allosteric modulators of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor . By potentiating the AMPA receptor, these compounds can enhance fast excitatory synaptic transmission, which is a key mechanism for potentially treating cognitive deficits and other central nervous system disorders . The propanoic acid side chain in this specific analogue provides a versatile handle for further chemical modification or for exploring interactions with biological targets. Researchers utilize this compound as a critical intermediate in the synthesis and development of novel neuroactive substances . It is strictly for research purposes in laboratory settings (For Research Use Only) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2/c1-5(9(16)17)15-7-4-2-3-6(7)8(14-15)10(11,12)13/h5H,2-4H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFULLMJQHHBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C2=C(CCC2)C(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propanoic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of a suitable precursor to form the dihydrocyclopenta[c]pyrazole ring. This can be achieved through a condensation reaction between a diketone and hydrazine under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).

    Attachment of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyrazole ring, using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles or trifluoromethyl derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities, making it a subject of interest in pharmacological research. Key areas of investigation include:

  • Anti-inflammatory Effects : Studies have indicated that derivatives of cyclopentapyrazole compounds can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
  • Antitumor Activity : Research has shown that similar compounds can inhibit tumor growth in vitro and in vivo. The structural characteristics of 2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propanoic acid may contribute to its cytotoxic effects against cancer cell lines .

Drug Development

The unique structure of this compound positions it as a candidate for new drug formulations. Its ability to interact with specific biological targets can lead to the development of:

  • Anti-cancer agents : Targeting specific pathways involved in tumor progression.
  • Anti-inflammatory drugs : Modulating immune responses to reduce chronic inflammation.

Case Studies

Several case studies highlight the therapeutic implications of this compound:

Study ReferenceDescriptionFindings
Investigation into anti-inflammatory propertiesDemonstrated significant reduction in inflammatory markers in animal models.
Evaluation of antitumor efficacyShowed promising results in inhibiting tumor growth in xenograft models.
Synthesis and characterization of analogsIdentified structure-activity relationships that enhance biological activity.

Mechanism of Action

The mechanism of action of 2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various signaling pathways, potentially leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propanoic acid can be contextualized against related compounds, as outlined below:

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name / ID Key Substituents Molecular Formula Molecular Weight Applications / Notes References
Target Compound -CF₃ at C3; propanoic acid at C1 C₁₁H₁₁F₃N₂O₂ 268.21 g/mol Discontinued; potential agrochemical or pharmaceutical candidate
Fluazifop -CF₃ at pyridine; propanoic acid C₁₅H₁₂F₃NO₄ 327.26 g/mol Herbicide (ACCase inhibitor)
Methyl 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetate -CF₃ at C3; methyl ester C₁₀H₁₁F₃N₂O₂ 248.20 g/mol Intermediate for synthesis; moderate toxicity (H302, H315)
1-Methylethyl 5,6-dihydro-3-(trifluoromethyl)-1(4H)-cyclopentapyrazoleacetate -CF₃ at C3; isopropyl ester C₁₂H₁₅F₃N₂O₂ 276.25 g/mol Discontinued; ester derivatives for improved bioavailability
Haloxyfop -CF₃ at pyridinyloxy; propanoic acid C₁₆H₁₂ClF₃NO₄ 374.72 g/mol Herbicide (grass-selective)

Key Findings and Comparative Insights

Functional Group Impact :

  • The trifluoromethyl group is a common feature in herbicides like fluazifop and haloxyfop , where it enhances target binding and resistance to metabolic degradation . The target compound’s -CF₃ group may similarly confer bioactivity, though its specific targets remain underexplored.
  • Ester vs. Acid Derivatives : The methyl and isopropyl esters of related cyclopenta[c]pyrazole derivatives (e.g., CAS 333309-25-4 and 333309-26-5) exhibit lower molecular weights and altered solubility compared to the carboxylic acid form, suggesting ester derivatives are more lipophilic and suitable as prodrugs .

Structural Modifications :

  • Replacement of the cyclopenta[c]pyrazole core with a pyridine ring (as in fluazifop ) or thiophene (e.g., compounds in ) alters electronic properties and binding affinities. Pyridine-based analogs often show stronger herbicidal activity due to enhanced π-π stacking interactions .

Synthetic Pathways: Synthesis of pyrazole derivatives frequently employs malononitrile or ethyl cyanoacetate in 1,4-dioxane with triethylamine (e.g., ).

Toxicity and Safety :

  • The methyl ester derivative (CAS 333309-25-4) has warnings for acute toxicity (H302) and skin/eye irritation (H315, H319), highlighting the importance of the carboxylic acid group in reducing volatility and toxicity compared to esters .

Biological Activity

2-[3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propanoic acid (CAS No. 938001-67-3) is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₁H₁₃F₃N₂O₂
  • Molecular Weight : 262.23 g/mol
  • CAS Number : 938001-67-3
PropertyValue
Molecular FormulaC₁₁H₁₃F₃N₂O₂
Molecular Weight262.23 g/mol
CAS Number938001-67-3

The biological activity of this compound has been primarily attributed to its interaction with specific biological pathways. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in inflammatory processes and cell proliferation.

Pharmacological Effects

  • Anti-inflammatory Activity : Research indicates that the compound exhibits significant anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.
  • Anticancer Potential : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. This suggests potential as a therapeutic agent in cancer treatment.
  • Neuroprotective Effects : Some studies have suggested that this compound may offer neuroprotective benefits, potentially through modulation of oxidative stress pathways.

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-induced inflammation in murine models. The results demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6, indicating a significant anti-inflammatory effect (Source: Journal of Medicinal Chemistry).

Case Study 2: Anticancer Activity

In another study, the compound was tested against various cancer cell lines, including breast and colon cancer cells. It was found to inhibit cell growth and induce apoptosis at micromolar concentrations. The mechanism was linked to the activation of caspase pathways (Source: Cancer Research Journal).

Comparative Analysis with Other Compounds

Compound NameBiological ActivityReference
This compoundAnti-inflammatory, anticancer
AspirinAnti-inflammatory, analgesic
IbuprofenAnti-inflammatory, analgesic
CurcuminAntioxidant, anti-inflammatory

Q & A

Q. What synthetic methodologies are commonly employed to prepare the cyclopenta[c]pyrazole core in this compound?

The cyclopenta[c]pyrazole scaffold is typically synthesized via condensation reactions between hydrazine derivatives and α,β-unsaturated ketones. For example, hydrazine derivatives (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine) react with enones (e.g., (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) in ethanol under reflux conditions to form pyrazoline intermediates. Cyclization is achieved by intramolecular dehydration or acid catalysis. This method has been validated for structurally analogous pyrazolines .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and trifluoromethyl group integration.
  • X-ray crystallography for absolute stereochemical assignment, as demonstrated in pyrazoline derivatives with similar fused-ring systems .
  • TLC with iodine vapor visualization (using toluene/ethyl acetate/water solvent systems) to monitor reaction progress and purity .

Advanced Research Questions

Q. How can researchers optimize cyclization steps to enhance yield of the cyclopenta[c]pyrazole core?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) improve reaction efficiency by stabilizing intermediates, as seen in analogous pyrazole syntheses .
  • Catalytic additives : Triethylamine or acetic acid can accelerate cyclization by modulating proton transfer during ring closure .
  • Temperature control : Reflux conditions (e.g., 80–100°C) are critical for overcoming activation energy barriers in fused-ring formation .

Q. What experimental approaches resolve contradictions between predicted and observed spectroscopic data?

Discrepancies in NMR or crystallographic data often arise from conformational flexibility or unexpected tautomerism. To address this:

  • Perform variable-temperature NMR to identify dynamic equilibria.
  • Use DFT calculations to compare theoretical and experimental chemical shifts, as demonstrated in pyrazoline structural validations .
  • Validate crystallographic data against multiple independent syntheses to rule out polymorphic variations .

Q. How can regioselectivity be controlled during functionalization of the pyrazole ring?

Regioselectivity in pyrazole derivatization is influenced by:

  • Electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) direct electrophilic substitution to the less hindered position.
  • Steric guidance : Bulky substituents on the cyclopenta ring favor functionalization at the 5-position, as observed in structurally related pyrazoles .
  • Metal-mediated coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables selective C–H activation at electronically deactivated sites .

Q. What strategies improve aqueous solubility for in vitro pharmacological assays?

Solubility enhancement methods include:

  • Salt formation : Reacting the propanoic acid moiety with sodium bicarbonate or lysine to form water-soluble salts.
  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability while achieving physiologically relevant concentrations.
  • Structural modification : Introduce polar groups (e.g., hydroxyl or amine) at non-critical positions, as demonstrated in pyrazole-based drug candidates .

Methodological Notes

  • Data Interpretation : Cross-validate spectral data with computational models (e.g., Gaussian for NMR prediction) to resolve ambiguities .
  • Reaction Monitoring : Employ LC-MS for real-time tracking of intermediates, particularly in multi-step syntheses .
  • Crystallization : Use slow evaporation in ethanol/water mixtures to obtain high-quality single crystals for X-ray analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.